molecular formula C12H10O3S B6379621 4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% CAS No. 1261947-35-6

4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95%

Cat. No. B6379621
CAS RN: 1261947-35-6
M. Wt: 234.27 g/mol
InChI Key: SLMVXDWTXZAUHG-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% (4-FMP) is a natural product isolated from a variety of plant species, including Salvia miltiorrhiza and Magnolia officinalis. It is a polyphenolic compound with a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. 4-FMP has also been studied for its potential use in the development of novel drugs, particularly in the treatment of cancer.

Scientific Research Applications

4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% has been studied extensively for its potential applications in a variety of scientific fields. In particular, it has been studied for its potential anti-cancer, anti-inflammatory, and anti-oxidant effects. 4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% has been shown to have anti-proliferative effects on cancer cells, and to inhibit the growth of tumor cells in vitro. It has also been reported to have anti-inflammatory and anti-oxidant effects, and to reduce the production of inflammatory mediators such as TNF-α and IL-6.

Mechanism of Action

The exact mechanism of action of 4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to reduce the production of inflammatory mediators such as TNF-α and IL-6, and to inhibit the activity of the enzymes COX-2 and 5-LOX. It has also been shown to have anti-proliferative effects on cancer cells, and to inhibit the growth of tumor cells in vitro. In addition, 4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% has been shown to have anti-oxidant effects, and to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% in laboratory experiments include its availability, its relatively low cost, and its wide range of biological activities. However, there are some limitations to using 4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% in laboratory experiments. For example, it is not always possible to obtain a pure sample of 4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95%, as it can be contaminated with other compounds. In addition, the exact mechanism of action of 4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is not yet fully understood, and further research is needed to fully understand its effects.

Future Directions

The potential future directions for research into 4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% include further studies into its mechanism of action, its potential applications in the development of novel drugs, and its potential use as a dietary supplement. In addition, further research is needed to determine the optimal dosage and administration of 4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% for various conditions. Finally, further research is needed to determine the safety and efficacy of 4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% in humans, as well as its potential side effects and interactions with other drugs.

Synthesis Methods

The synthesis of 4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% involves the use of a three-step process. The first step involves the reaction of 5-formylthiophen-2-yl bromide with 2-methoxy phenol in the presence of an acid catalyst. This reaction yields a product containing the desired 4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95%. The second step involves the reduction of the product with sodium borohydride to produce 4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% in a 95% yield. The final step is the purification of the 4-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% by recrystallization.

properties

IUPAC Name

5-(4-hydroxy-3-methoxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-11-6-8(2-4-10(11)14)12-5-3-9(7-13)16-12/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMVXDWTXZAUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(S2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685510
Record name 5-(4-Hydroxy-3-methoxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxy-3-methoxyphenyl)thiophene-2-carbaldehyde

CAS RN

1261947-35-6
Record name 5-(4-Hydroxy-3-methoxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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